
N,N'-dimethylpentane-1,5-diamine
Overview
Description
N,N’-dimethylpentane-1,5-diamine: is an organic compound with the molecular formula C7H18N2. It is also known as 5-(dimethylamino)pentylamine. This compound is a diamine, meaning it contains two amine groups, and it is characterized by the presence of two methyl groups attached to the nitrogen atoms. It is a colorless to pale yellow liquid that is soluble in water and common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N’-dimethylpentane-1,5-diamine involves the reductive amination of pentanedial with dimethylamine.
Industrial Production Methods: Industrial production of N,N’-dimethylpentane-1,5-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dimethylpentane-1,5-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminium hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminium hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry: N,N’-dimethylpentane-1,5-diamine is used as a building block in organic synthesis. It is employed in the preparation of various polymers, ligands, and complex organic molecules .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is also studied for its potential role in enzyme inhibition and protein modification .
Medicine: N,N’-dimethylpentane-1,5-diamine is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, it is used as an intermediate in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N’-dimethylpentane-1,5-diamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of covalent bonds with electrophilic centers in target molecules. The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
N,N’-dimethylhexane-1,6-diamine: Similar structure but with an additional carbon in the chain.
N,N’-dimethylbutane-1,4-diamine: Similar structure but with two fewer carbons in the chain.
N,N’-dimethylethane-1,2-diamine: Much shorter chain, leading to different chemical properties.
Uniqueness: N,N’-dimethylpentane-1,5-diamine is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atoms. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications in synthesis and industrial processes .
Properties
IUPAC Name |
N,N'-dimethylpentane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-8-6-4-3-5-7-9-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESLVGXJZXNIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299518 | |
| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56992-95-1 | |
| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56992-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


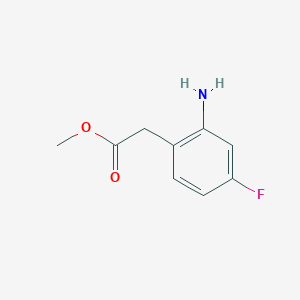
![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)
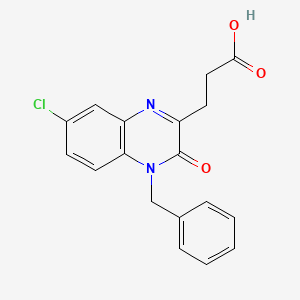
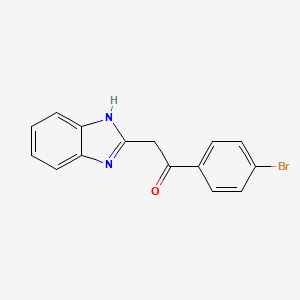
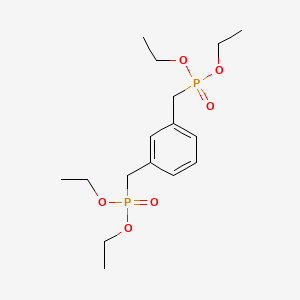
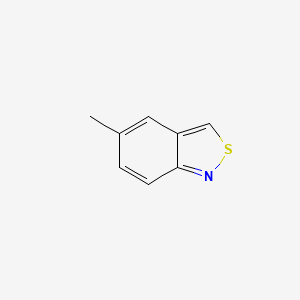
![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)
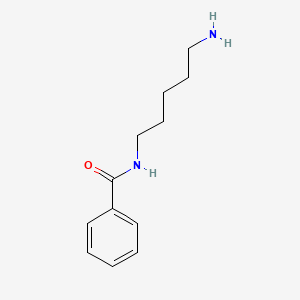
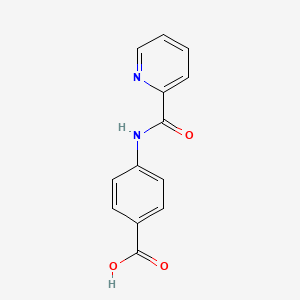
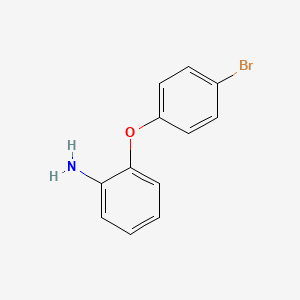
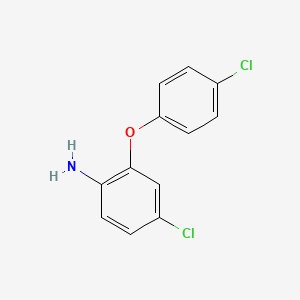
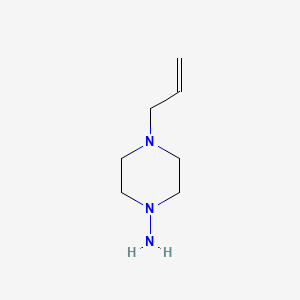
![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)
